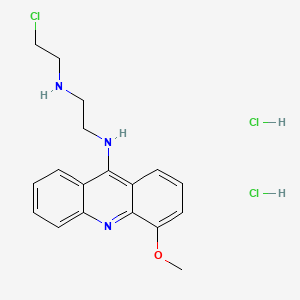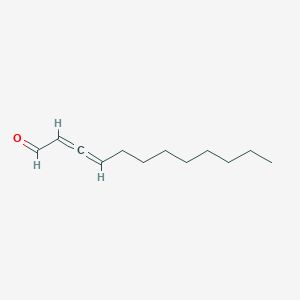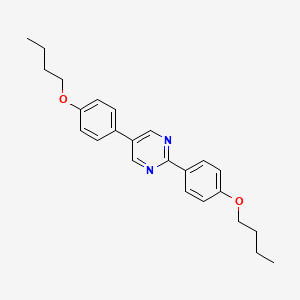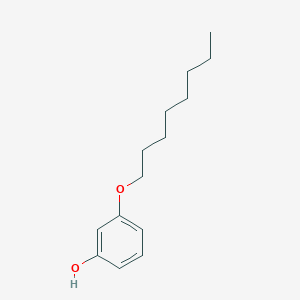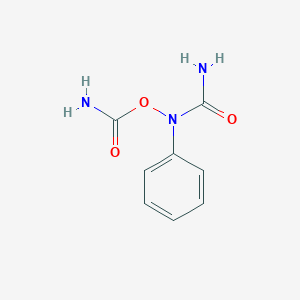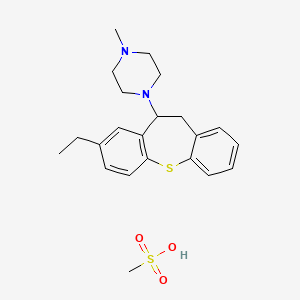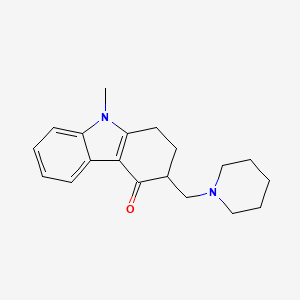![molecular formula C9H10N6O2 B14682095 Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate CAS No. 30855-48-2](/img/structure/B14682095.png)
Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate is a complex organic compound with the molecular formula C9H10N6O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with guanidine to form the pyrimidine ring, followed by cyclization with hydrazine to introduce the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetamide: Similar structure but lacks the ethyl ester group.
Pyrimido[5,4-e][1,2,4]triazin-3-yl derivatives: Various derivatives with different substituents on the triazine ring.
Uniqueness
Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
30855-48-2 |
|---|---|
Fórmula molecular |
C9H10N6O2 |
Peso molecular |
234.22 g/mol |
Nombre IUPAC |
ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate |
InChI |
InChI=1S/C9H10N6O2/c1-2-17-6(16)3-5-13-7-8(10)11-4-12-9(7)15-14-5/h4H,2-3H2,1H3,(H2,10,11,12,15) |
Clave InChI |
NWNPIGOBHDQWFM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=NC2=C(N=CN=C2N=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tricyclo[4.2.2.02,5]deca-7,9-diene](/img/structure/B14682012.png)
![1-N,4-N-bis[(3-methoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14682014.png)
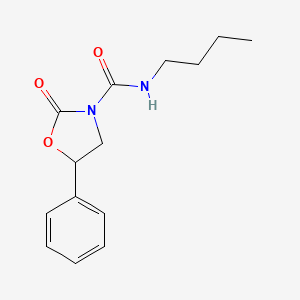
![Phosphorane, [(4-methylphenyl)methylene]triphenyl-](/img/structure/B14682026.png)
